1-(difluoromethyl)cyclobutanol
Description
Properties
CAS No. |
1523172-79-3 |
|---|---|
Molecular Formula |
C5H8F2O |
Molecular Weight |
122.11 g/mol |
IUPAC Name |
1-(difluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H8F2O/c6-4(7)5(8)2-1-3-5/h4,8H,1-3H2 |
InChI Key |
YGBWDIVNTMHPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Difluoromethylation of Cyclobutanone
The most direct route involves nucleophilic addition of a difluoromethyl group to cyclobutanone. Source demonstrates that carbonyl compounds, including ketones, react with (phenylsulfonyl)difluoromethyllithium (PhSO₂CF₂Li) generated from PhSO₂CF₂SiMe₃ and LHMDS (lithium hexamethyldisilazide) in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as a co-solvent at -78°C. Under these conditions, cyclobutanone undergoes nucleophilic attack to form 1-(phenylsulfonyldifluoromethyl)cyclobutanol (3a ) in yields exceeding 90% . Subsequent reductive desulfonation is required to cleave the phenylsulfonyl group.
Reductive desulfonation is typically achieved using sodium amalgam (Na/Hg) in ethanol under reflux, yielding 1-(difluoromethyl)cyclobutanol with 85% efficiency . This two-step process is scalable, as evidenced by the synthesis of analogous carbinols on multi-gram scales .
Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | PhSO₂CF₂SiMe₃, LHMDS, HMPA | -78°C | 1.5–8 h | 92% |
| 2 | Na/Hg, EtOH | Reflux | 2 h | 85% |
Ring Expansion via Difluorocarbene Insertion
An alternative approach leverages difluorocarbene intermediates to construct the cyclobutane ring while introducing the -CF₂H group. Source describes the synthesis of cyclobutanones from 2-haloacyl halides and alkenes in the presence of zinc or tin. Adapting this method, 2-chloroacetyl chloride reacts with ethylene gas in diethyl ether at 34°C to form chlorocyclobutanone precursors . Subsequent fluorination with potassium fluoride (KF) in dimethylformamide (DMF) at 100°C replaces the chloride with fluoride, yielding 1-(difluoromethyl)cyclobutanone.
Reduction of the ketone to the alcohol is achieved using sodium borohydride (NaBH₄) in methanol at 0°C, affording this compound in 70% overall yield . This method benefits from the commercial availability of starting materials but requires careful control of ring strain to prevent undesired rearrangements.
Reaction Pathway
-
Cyclobutanone Formation :
-
Fluorination :
-
Reduction :
Fluorination of Hydroxymethylcyclobutane Precursors
Source highlights the utility of fluorinating agents like tetramethylammonium fluoride (TMAF) and morpholinosulfur trifluoride (Morph-DAST) for introducing fluorine atoms into cyclobutane derivatives. Applying this strategy, 1-(hydroxymethyl)cyclobutanol undergoes sequential fluorination. First, the hydroxymethyl group is converted to a chloromethyl intermediate using thionyl chloride (SOCl₂) in dichloromethane (DCM). Subsequent treatment with Morph-DAST at -40°C replaces both chlorides with fluorides, yielding this compound in 65% overall yield .
Optimization Insights
-
Excess Morph-DAST (2.5 equiv) ensures complete difluorination.
-
Low temperatures (-40°C) minimize side reactions such as ring-opening.
Resolution of Diastereomeric Mixtures
For stereochemically pure this compound, chiral resolution techniques are essential. Source resolves diastereomers of 3-(trifluoromethyl)cyclobutanecarboxylic acid using preparative chromatography. Adapting this method, racemic this compound is treated with (1R)-(-)-camphanic chloride to form diastereomeric esters, which are separated via silica gel chromatography. Hydrolysis with aqueous NaOH regenerates the enantiomerically pure alcohol .
Resolution Data
| Parameter | Value |
|---|---|
| Chiral resolving agent | (1R)-(-)-Camphanic chloride |
| Chromatography medium | Silica gel (230–400 mesh) |
| Eluent | Hexane:EtOAc (4:1) |
| Enantiomeric excess (ee) | >98% |
Chemical Reactions Analysis
1-(Difluoromethyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone. Common oxidizing agents for this transformation include chromium trioxide and pyridinium chlorochromate.
Reduction: Reduction of this compound can yield the corresponding cyclobutane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used for this purpose.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. For example, nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Difluoromethylcyclobutanone.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutane compounds.
Scientific Research Applications
Chemical Synthesis
1-(Difluoromethyl)cyclobutanol serves as an important intermediate in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations:
- Oxidation : The hydroxyl group can be oxidized to yield difluoromethylcyclobutanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
- Reduction : Reduction reactions can convert this compound into cyclobutane derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The difluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups onto the cyclobutane ring .
Medicinal Chemistry
The incorporation of difluoromethyl groups into drug candidates is a well-established strategy to enhance pharmacokinetic properties. Research indicates that these groups can improve metabolic stability and bioavailability:
- Drug Development : this compound has been employed in the synthesis of compounds targeting cannabinoid receptors and FMS-like tyrosine kinase 3 (FLT3) inhibitors. The unique properties conferred by the difluoromethyl group can lead to increased potency and selectivity of these drugs .
- Probes for Biological Studies : The compound is also used as a probe in enzyme mechanism studies, providing insights into protein interactions and biochemical pathways due to its distinct reactivity profile.
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and materials:
- Polymer Science : Its unique chemical properties make it suitable for applications in materials engineering, where it can be used to develop new polymeric materials with enhanced characteristics.
- Synthesis of Specialty Chemicals : The compound’s ability to participate in various chemical reactions allows for its use in synthesizing complex specialty chemicals that are crucial for various industrial applications .
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in synthetic chemistry:
- A study focused on synthesizing cyclobutane-derived amines and carboxylic acids bearing difluoromethyl groups demonstrated the compound's utility as a versatile building block. The research established new synthetic routes that allow for multigram quantities of these compounds, showcasing their potential in drug discovery .
- Another research article discussed ligand-controlled regiodivergent aminocarbonylation involving cyclobutanols, emphasizing the role of this compound in maintaining the integrity of the cyclobutane core while facilitating complex transformations .
Mechanism of Action
1-(Difluoromethyl)cyclobutanol can be compared to other difluoromethylated compounds, such as:
1-(Difluoromethyl)cyclopentanol: Similar structure but with a cyclopentane ring.
1-(Difluoromethyl)cyclohexanol: Similar structure but with a cyclohexane ring.
1-(Difluoromethyl)cyclopropanol: Similar structure but with a cyclopropane ring.
Uniqueness: this compound is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Phenylcyclobutanol
- Molecular Formula : C₁₀H₁₂O (MW: 148.21 g/mol).
- Key Differences: The -CF₂H group in 1-(difluoromethyl)cyclobutanol is replaced by a phenyl ring. Reactivity: 1-Phenylcyclobutanol undergoes acid-catalyzed ring expansion less efficiently due to the absence of fluorine’s electron-withdrawing effects, which stabilize carbocation intermediates in rearrangements .
1-Methylcyclopentanol
- Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol).
- Key Differences: The cyclopentane ring reduces ring strain compared to cyclobutanol derivatives, lowering reactivity in ring-opening or expansion reactions. The -CF₂H group’s hydrogen-bonding capability is absent, impacting solubility and biological interactions .
1-(Aminomethyl)cyclobutanol
- Molecular Formula: C₅H₁₁NO (MW: 101.15 g/mol).
- Key Differences: The -CF₂H group is replaced by an -NH₂ group, altering electronic and hydrogen-bonding properties.
Functional Group Comparisons
-CF₂H vs. -OH
- Hydrogen Bonding: -CF₂H acts as a weaker hydrogen-bond donor than -OH but provides superior lipophilicity and metabolic stability .
- Bioisosterism: -CF₂H mimics -OH or -SH groups in drug candidates, improving bioavailability while maintaining target engagement. For example, this compound derivatives show enhanced blood-brain barrier penetration compared to hydroxylated analogs .
-CF₂H vs. -Cl (3-(Chloromethyl)-1,1-difluorocyclobutane)
- Electronic Effects : The -Cl group is electron-withdrawing but lacks hydrogen-bonding capability.
- Reactivity : -Cl serves as a leaving group in nucleophilic substitutions, whereas -CF₂H participates in radical reactions (e.g., photoredox-catalyzed difluoromethylation) .
Ring-Expansion Reactions
- This compound undergoes photoredox-catalyzed difluoromethylation followed by 1,2-carbon migration to yield cyclopentanones. This contrasts with non-fluorinated analogs, which require stronger acids or higher temperatures for similar transformations .
- Catalytic Efficiency: Silver phosphate or iridium catalysts achieve 51–98% yields in enantioselective ring expansions, outperforming non-fluorinated substrates due to fluorine’s stabilizing effects on intermediates .
Radical Reactions
- The -CF₂H group enables visible-light-mediated radical difluoromethylation, a pathway inaccessible to -OH or -CH₃ analogs. For example, Kim et al. reported Ir(III)-catalyzed difluoromethylation of 1-arylvinylcyclobutanols with moderate to good yields (50–85%) .
Biological Activity
1-(Difluoromethyl)cyclobutanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Structural Characteristics
This compound features a cyclobutane ring with a difluoromethyl substituent. The presence of the difluoromethyl group is significant, as fluorinated compounds often exhibit enhanced biological properties due to their electronic effects and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The difluoromethyl group can influence the compound's reactivity and binding affinity, which may lead to altered metabolic pathways. Ongoing research aims to elucidate specific molecular targets involved in its mechanism of action.
Antimicrobial Activity
Research indicates that compounds with difluoromethyl groups frequently demonstrate antimicrobial properties . For instance, preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further exploration in antibiotic development .
Antitumor Activity
The fluorenyl group associated with certain derivatives of this compound has been linked to anticancer activities . In vitro studies have shown that similar compounds can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor , affecting key metabolic pathways. For example, its structural analogs have been shown to inhibit hexokinase activity in cancer cells, thereby disrupting glycolysis—a hallmark of aggressive tumors like glioblastoma multiforme .
Research Findings
Several studies have evaluated the biological activity of this compound and related compounds. Below is a summary table highlighting key findings from recent research:
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
Case Study 2: Antitumor Properties
In another study focusing on the antitumor effects, derivatives of this compound were tested on various cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis in treated cells, showcasing their potential as anticancer agents.
Q & A
Q. What are the common synthetic routes for 1-(difluoromethyl)cyclobutanol, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves the reaction of cyclobutanone with difluoromethylating agents such as (difluoromethyl)lithium or Grignard reagents under anhydrous conditions. For example, 1-alkylcyclobutanols are synthesized via nucleophilic addition to cyclobutanone followed by acid quenching . Optimization includes controlling reaction temperature (−78°C to room temperature), solvent choice (e.g., THF), and stoichiometry to maximize yield. Purification via column chromatography (hexane/ethyl acetate gradients) or distillation is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Essential for confirming the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H protons) and cyclobutane ring protons (δ ~1.5–2.5 ppm). Splitting patterns distinguish stereochemistry .
- GC-MS : Provides molecular ion peaks (e.g., m/z 83 for cyclobutane fragments) and fragmentation patterns to validate structure .
- IR Spectroscopy : Identifies hydroxyl stretches (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Q. Why is the difluoromethyl group strategically important in this compound’s design?
- Methodological Answer : The CF₂H group enhances metabolic stability and bioavailability by reducing oxidative metabolism. Its electron-withdrawing effect also influences pKa values of adjacent functional groups (e.g., hydroxyl), affecting solubility and reactivity .
Advanced Research Questions
Q. How does the pKa of this compound compare to non-fluorinated analogs, and what experimental methods validate this?
- Methodological Answer : The difluoromethyl group lowers the pKa of the hydroxyl group by ~1–2 units compared to non-fluorinated cyclobutanols due to its electron-withdrawing effect. Potentiometric titration in aqueous-organic solvents (e.g., DMSO/water) or computational DFT calculations are used to measure/validate pKa shifts. For example, 1-(difluoromethyl)cyclobutanecarboxylic acid derivatives show pKa(H) values consistent with CF₂H’s inductive effects .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Validate via HPLC (>98% purity) to exclude impurities affecting assays .
- Stereochemistry : Use chiral chromatography or asymmetric synthesis to isolate enantiomers, as bioactivity often depends on configuration .
- Assay Conditions : Standardize cell lines, buffer pH, and incubation times. Cross-validate results using orthogonal assays (e.g., fluorescence vs. radiometric) .
Q. What strategies are recommended for studying the compound’s in vivo pharmacokinetics?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁸F or ³H isotopes to track distribution and excretion .
- Microsomal Stability Assays : Use liver microsomes to predict metabolic clearance. Adjust substituents (e.g., cyclobutane ring size) to optimize half-life .
- Pharmacokinetic Modeling : Apply compartmental models to plasma concentration data, accounting for CF₂H’s impact on membrane permeability .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., replacing cyclobutane with cyclopentane) alter the compound’s reactivity?
- Methodological Answer : Cyclobutane’s ring strain increases reactivity in ring-opening reactions compared to cyclopentane. For example, acid-catalyzed dehydration of this compound proceeds faster due to strain relief. Kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify rate differences .
Q. What computational tools predict interactions between this compound and biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
